Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant. [] It is structurally related to Mephenesin, another muscle relaxant. [] While primarily recognized for its muscle relaxant properties, Chlorphenesin carbamate has been a subject of investigation in various scientific research domains, including pharmacology, analytical chemistry, and neurophysiology.
Chlorphenesin carbamate is synthesized from chlorphenesin, which itself is obtained from various chemical processes involving phenolic compounds. The compound falls under the category of carbamate esters, characterized by the presence of the functional group -O-C(=O)-N-. Its chemical formula is with a CAS number of 886-74-8 .
The synthesis of chlorphenesin carbamate involves several methods, with the most common being the reaction of chlorphenesin with diethyl carbonate.
The molecular structure of chlorphenesin carbamate features a central carbon atom bonded to various functional groups, including:
The three-dimensional arrangement can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm its structure.
Chlorphenesin carbamate can undergo various chemical reactions:
These reactions are crucial for understanding its stability and reactivity in pharmaceutical formulations.
Chlorphenesin carbamate acts primarily as a muscle relaxant through its central nervous system effects:
The exact mechanism involves modulation of neurotransmitter release at synaptic junctions, which leads to decreased muscle contraction.
Chlorphenesin carbamate possesses several notable physical and chemical properties:
Chlorphenesin carbamate has diverse applications in scientific and medical fields:
Its versatility makes it an important compound in both therapeutic applications and research settings, contributing significantly to patient care and scientific advancement.
Transesterification has emerged as the predominant industrial method for chlorphenesin carbamate synthesis due to its superior selectivity and reduced side product formation compared to direct phosgenation routes. The reaction involves the condensation of chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) with diethyl carbonate (DEC) under controlled catalytic conditions. This process generates an intermediate ethyl carbonate ester, which subsequently undergoes ammonolysis to yield the target carbamate [1] [4].
Key process optimizations include:
Recent advancements have demonstrated that replacing traditional benzene-based solvents with tert-butanol/N,N-dimethylformamide (DMF) mixtures (3:1 v/v) enhances reaction homogeneity and reduces heavy metal contamination by approximately 90% [1] [4]. This solvent system facilitates easier product isolation while meeting stringent pharmaceutical purity requirements.
Table 1: Transesterification Optimization Parameters
Parameter | Traditional Approach | Optimized Approach | Improvement |
---|---|---|---|
Solvent System | Benzene | tert-Butanol/DMF | Reduced toxicity, 90% lower heavy metals |
Temperature | 80-85°C | 60-70°C | Reduced side products by 25% |
Catalyst Loading | 2.0 mol% | 0.8-1.2 mol% | Cost reduction without yield sacrifice |
Reaction Time | 8-10 hours | 4-5 hours | Throughput doubled |
Chlorphenesin Conversion | 88% | 98.5% | Significant yield enhancement |
The synthesis of the critical glycidyl ether intermediate represents a pivotal stage in chlorphenesin carbamate production. This epoxide formation occurs through the intramolecular Williamson ether synthesis of 1-chloro-3-(4-chlorophenoxy)-2-propanol, requiring precise catalytic control. Heterogeneous catalysts have demonstrated particular efficacy in this transformation due to their recyclability and minimized product contamination [2] [4].
Sodium methoxide (25-30% methanol solution) provides optimal ring-closure efficiency at 40-50°C, achieving epoxide yields exceeding 92% within 3 hours. The reaction mechanism involves alkoxide-mediated chloride displacement, forming the strained three-membered cyclic ether with water as the only byproduct. Alternative catalysts include triethylamine in aprotic media, though this necessitates additional purification steps to remove amine residues [2].
Immobilized enzyme catalysts have emerged as a sustainable alternative, particularly Lipozyme® (lipase from Mucor miehei), which enables regioselective epoxide formation under mild conditions (35°C, atmospheric pressure). This biocatalytic approach reduces energy consumption by 40% compared to conventional methods while maintaining excellent stereochemical fidelity [5]. The table below compares catalytic performance:
Table 2: Catalytic Systems for Epoxide Intermediate Synthesis
Catalyst | Temperature | Reaction Time | Yield | Reusability | Residual Catalyst |
---|---|---|---|---|---|
Sodium methoxide | 40-50°C | 3 hours | 92% | None | <50 ppm |
Triethylamine | 60-70°C | 5 hours | 85% | None | 300-500 ppm |
Lipozyme® (immobilized) | 35°C | 8 hours | 89% | 10 cycles | Undetectable |
Alumina-supported KOH | 100-110°C | 6 hours | 78% | 5 cycles | <10 ppm |
Traditional carbamoylation processes employ gaseous ammonia, presenting significant handling challenges including high toxicity, explosion risks during compression, and complex reactor design requirements. Modern synthetic approaches have successfully implemented ammonium hydroxide (25-30% aqueous solution) and ammonium carbamate as safer alternatives that maintain high reaction efficiency [1] [2].
The ammonolysis reaction proceeds through nucleophilic attack of ammonia on the carbonyl carbon of the ethyl carbonate intermediate. When using ammonium hydroxide, the optimal concentration is 28% w/w, with reaction temperatures maintained at -5°C to 5°C to prevent hydrolysis side reactions. This approach achieves conversion rates exceeding 95% with minimal impurity generation [1]. Ammonium chloride in ethanol/water systems (4:1 ratio) has also demonstrated efficacy, particularly when coupled with phase-transfer catalysts like tetrabutylammonium bromide, enhancing interfacial contact between organic and aqueous phases [2].
Process analytical technology reveals that maintaining ammonia stoichiometry at 150-200% theoretical requirement compensates for volatility losses while ensuring complete conversion. Recent innovations employ ammonium bicarbonate in DMF, generating soluble ammonium species that facilitate carbamate formation at 50-60°C with reduced corrosion potential. This system produces chlorphenesin carbamate with >99% chemical purity and eliminates the need for specialized high-pressure equipment [1] [2].
Table 3: Ammonium Reagent Performance Comparison
Reagent | Reaction Temperature | Solvent System | Molar Excess | Yield | Key Advantage |
---|---|---|---|---|---|
Gaseous NH₃ | -30°C to -10°C | Methanol | 300% | 91% | Rapid kinetics |
Ammonium hydroxide | -5°C to 5°C | Ethanol/water | 180% | 94% | Handling safety |
Ammonium carbamate | 40-50°C | tert-Butanol | 150% | 89% | Reduced volatility concerns |
Ammonium chloride | 25-30°C | Ethanol/water + PTC | 220% | 92% | Corrosion reduction |
Solvent systems profoundly influence both the reaction efficiency and environmental footprint of chlorphenesin carbamate synthesis. Traditional processes utilized benzene and toluene due to their excellent solvating power for aromatic intermediates, but these present significant toxicity concerns and waste management challenges [1] [7]. Modern green chemistry approaches have successfully implemented ethyl acetate/ethanol mixtures (3:1 v/v) as sustainable alternatives, achieving comparable yields while reducing the Process Mass Intensity (PMI) by 65% [1] [4].
Critical solvent selection criteria include:
Life cycle assessment studies demonstrate that tert-butanol/DMF mixtures reduce heavy metal leaching into wastewater streams by 90% compared to benzene-based systems. Furthermore, implementing closed-loop solvent recovery systems can achieve >95% solvent reuse, significantly reducing volatile organic compound emissions [1] [4]. For the final carbamoylation step, n-butanol/water biphasic systems provide excellent phase separation while minimizing hydrolysis of the carbamate functionality, enhancing overall yield by 8-12% compared to monophasic approaches [2].
Table 4: Solvent Systems with Environmental Impact Metrics
Solvent System | Process Step | Global Warming Potential (kg CO₂-eq/kg API) | E-factor | Recycling Efficiency | Hazard Classification |
---|---|---|---|---|---|
Benzene/toluene | Transesterification | 48.7 | 86 | <40% | High toxicity |
Ethyl acetate/ethanol | Ammonolysis | 18.9 | 32 | 78% | Low toxicity |
tert-Butanol/DMF | Cyclization | 22.5 | 28 | 82% | Moderate toxicity |
n-Butanol/water | Carbamoylation | 15.3 | 24 | 90% | Low toxicity |
Recrystallization represents the critical purification step determining final product purity, crystal morphology, and bulk powder properties. Chlorphenesin carbamate's solubility profile shows marked temperature dependence in ethanol/water systems, enabling highly efficient crystallization protocols. Optimized processes employ a 3:1 ethanol/water mixture (v/v) with controlled cooling from 65°C to 5°C at 0.5°C/minute, yielding pharmaceutical-grade material (>99.5% purity) with consistent polymorphic Form I characteristics [2] [7].
Advanced techniques include:
The implementation of crystallization process analytical technology (PAT) using inline FTIR and FBRM (Focused Beam Reflectance Measurement) enables real-time monitoring of crystal growth and polymorph transformation. This approach has reduced batch-to-batch variability by 70% while increasing overall yield from 78% to 95% compared to traditional methods [2] [7]. For large-scale operations, continuous oscillatory baffled crystallizers provide superior heat and mass transfer characteristics, producing crystals with optimal bulk density (0.45 g/mL) and flow properties for tablet formulation.
Table 5: Recrystallization Techniques and Outcomes
Technique | Solvent System | Purity Achieved | Yield | Key Particle Characteristics |
---|---|---|---|---|
Cooling crystallization | Ethanol/water (3:1) | 99.5% | 92% | Needles, L/D ratio 5:1 |
Anti-solvent addition | Ethyl acetate + n-hexane | 99.3% | 95% | Isometric crystals, 30 μm mean size |
Reactive crystallization | tert-Butanol with in-situ | 99.7% | 90% | Agglomerates, 100-200 μm |
Continuous oscillatory | Ethanol/water (4:1) | 99.6% | 97% | Uniform spheres, 50 μm diameter |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9